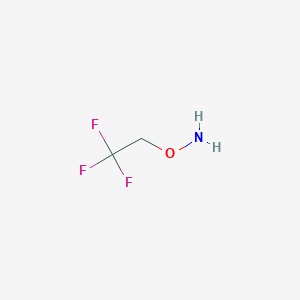

O-(2,2,2-trifluoroethyl)hydroxylamine

Description

BenchChem offers high-quality O-(2,2,2-trifluoroethyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2,2,2-trifluoroethyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(2,2,2-trifluoroethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3NO/c3-2(4,5)1-7-6/h1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHLKGAMXQASQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444605 | |

| Record name | Hydroxylamine, O-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76029-68-0 | |

| Record name | Hydroxylamine, O-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-(2,2,2-trifluoroethyl)hydroxylamine: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

O-(2,2,2-trifluoroethyl)hydroxylamine and its hydrochloride salt represent a pivotal class of reagents in modern medicinal and synthetic chemistry. The strategic incorporation of the 2,2,2-trifluoroethyl moiety (CF₃CH₂-) imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, modulated lipophilicity, and altered conformational preferences. These attributes are highly sought after in the design of novel therapeutics and agrochemicals. This guide provides an in-depth analysis of the compound's properties, outlines a robust synthetic methodology, details its key reactivity—particularly in the formation of stable oximes—and explores its applications for researchers, scientists, and drug development professionals. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Physicochemical and Spectroscopic Properties

O-(2,2,2-trifluoroethyl)hydroxylamine is most commonly supplied and handled as its hydrochloride salt (CAS No. 68401-66-1) to improve stability and ease of handling.[1][2] The free base is a reactive species, while the salt form is typically a stable, crystalline solid.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride | [1][2] |

| Synonyms | 2,2,2-Trifluoroethoxyamine HCl | [2] |

| CAS Number | 68401-66-1 | [1] |

| Molecular Formula | C₂H₅ClF₃NO | [1] |

| Molecular Weight | 151.52 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [1] |

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR) are typically lot-specific and provided by the manufacturer on the Certificate of Analysis.[1] However, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR: One would expect two key signals: a quartet corresponding to the methylene protons (-CH₂-) coupled to the three fluorine atoms, and a broad singlet for the amine protons (-ONH₂), which may exchange with deuterium in solvents like D₂O.

-

¹⁹F NMR: A triplet corresponding to the -CF₃ group, coupled to the two adjacent methylene protons, would be the characteristic signal. This strong, clean signal makes the moiety an excellent tag for ¹⁹F NMR-based screening assays, such as in fragment-based drug discovery.

-

¹³C NMR: Two signals are expected for the carbon backbone: a quartet for the trifluoromethyl carbon (C1) due to C-F coupling and another quartet for the methylene carbon (C2) due to coupling with the adjacent CF₃ group.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations, C-F stretching bands (typically strong and in the 1100-1300 cm⁻¹ region), and C-O stretching.

Synthesis and Purification

While several routes exist for the O-alkylation of hydroxylamine derivatives, a robust and scalable method involves a three-step process starting from a hydroxylamine salt, proceeding through a protected ketoxime intermediate.[3][4] This approach avoids the direct handling of potentially unstable intermediates and allows for controlled alkylation.

The rationale for this indirect route is twofold:

-

Safety and Stability: Hydroxylamine itself can be unstable.[5] Converting it to a stable ketoxime, such as acetoxime, creates a more manageable substrate.

-

Selectivity: The ketoxime protects the nitrogen atom, directing the subsequent alkylation to the oxygen atom, thus preventing the formation of undesired N-alkylated byproducts.[4]

Diagram: Synthetic Workflow

Caption: General three-step synthesis of the target compound.

Experimental Protocol: Synthesis of O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride[4]

Step 1: Formation of Acetone Oxime

-

To a stirred solution of hydroxylamine hydrochloride (1.0 equiv) in water, add acetone (1.1 equiv).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equiv) while maintaining the temperature between 25-35°C. The pH should be maintained between 11 and 13.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Extract the resulting acetone oxime with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: This step generates the nucleophile in situ and immediately protects it. The extraction isolates the product from the aqueous salts.

Step 2: O-Alkylation of Acetone Oxime

-

Dissolve the crude acetone oxime (1.0 equiv) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

-

Add a suitable base, such as anhydrous potassium carbonate (1.5 equiv).

-

To this suspension, add 2,2,2-trifluoroethyl p-toluenesulfonate (1.05 equiv) dropwise.[4] Rationale: 2,2,2-trifluoroethyl p-toluenesulfonate is an excellent alkylating agent with a good leaving group (tosylate), facilitating the SN2 reaction.

-

Heat the reaction mixture to 60-70°C and stir overnight, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under vacuum. The resulting crude O-(2,2,2-trifluoroethyl)acetonoxime can be purified by distillation or used directly in the next step.

Step 3: Hydrolysis to the Final Product

-

To the crude O-(2,2,2-trifluoroethyl)acetonoxime, add an excess of aqueous hydrochloric acid (e.g., 3-6 M).

-

Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the oxime. The reaction regenerates acetone and forms the desired hydroxylamine salt.

-

Cool the solution and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove the acetone byproduct and any unreacted starting material.

-

Concentrate the aqueous layer under reduced pressure to yield the crude O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride as a solid.

-

Recrystallize the solid from a suitable solvent system (e.g., isopropanol/ether) to obtain the purified product.

Key Reactivity and Mechanistic Insights

The primary utility of O-(2,2,2-trifluoroethyl)hydroxylamine stems from its nucleophilic character, enabling it to react with electrophiles, most notably aldehydes and ketones, to form stable oxime ethers.

Oxime Formation (Oximation)

This reaction is a cornerstone of bioconjugation and chemical biology.[6] The reaction between the hydroxylamine and a carbonyl compound proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the corresponding oxime. It is particularly effective for coupling with reducing sugars.[2]

Advantages of Trifluoroethoxylated Oximes:

-

Stability: Oxime linkages are significantly more stable to hydrolysis than imines (Schiff bases), making them ideal for biological applications.

-

¹⁹F NMR Probe: The trifluoromethyl group provides a sensitive and specific NMR handle for monitoring reactions and binding events without background interference from biological samples.

-

Modulated Properties: The CF₃CH₂O- group can enhance the binding affinity and pharmacokinetic properties of the conjugated molecule.[7]

Diagram: Mechanism of Oxime Formation

Caption: Mechanism for the formation of an oxime ether.

Experimental Protocol: Oximation of a Model Aldehyde

-

Dissolve the aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol, or an aqueous buffer like PBS for biological applications).

-

Add O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (1.1-1.2 equiv). If starting with the hydrochloride salt, the reaction is often buffered around pH 4-5 to facilitate the dehydration step without fully protonating the hydroxylamine.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or ¹H NMR spectroscopy. Reactions are typically complete within a few hours.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure. If necessary, purification can be achieved by flash column chromatography on silica gel or by recrystallization. Self-Validation: The formation of the product can be unequivocally confirmed by mass spectrometry (observing the expected molecular ion) and NMR (disappearance of the aldehyde proton signal and appearance of characteristic oxime and trifluoroethyl signals).

Applications in Drug Discovery and Chemical Biology

The introduction of fluorinated groups is a validated strategy in drug design to enhance key molecular properties.[7] The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability.[7] O-(2,2,2-trifluoroethyl)hydroxylamine serves as a versatile building block for installing the trifluoroethoxy-amino (-ONH-CH₂CF₃) or trifluoroethoxy-imino (=N-O-CH₂CF₃) motifs.

-

Bioisosteric Replacement: The trifluoroethyl group can act as a bioisostere for other chemical groups, potentially improving binding affinity to biological targets through favorable electrostatic or hydrophobic interactions.

-

Metabolic Blocking: The strong C-F bonds make the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Bioconjugation: The formation of stable oxime bonds is a key "click chemistry" reaction used to link molecules together under mild, biocompatible conditions.[6] This can be used to attach drugs to antibodies (Antibody-Drug Conjugates), label proteins with probes, or immobilize molecules on surfaces.

-

Pharmacophore Elaboration: As a primary amine derivative, it can be used in the synthesis of more complex pharmacophores, including various N-heterocycles, after initial coupling reactions.[8] Oximes themselves are a significant class of FDA-approved drugs, particularly in antibiotics and as antidotes for nerve agents, highlighting the pharmacological relevance of the core structure.[9][10]

Safety, Handling, and Storage

As a hydroxylamine derivative, O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride requires careful handling. While a specific, comprehensive safety datasheet is not widely published, data from related compounds like hydroxylamine hydrochloride and 2,2,2-trifluoroethylamine provide a strong basis for safe handling protocols.

Table 2: Summary of Potential Hazards and Precautions

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed or in contact with skin. Wear gloves and lab coat. Wash hands thoroughly after handling. |

| Skin/Eye Irritation | May cause skin irritation and serious eye damage. Wear safety glasses or goggles. Avoid contact with skin and eyes. |

| Respiratory Irritation | May cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[1] The compound is hygroscopic. |

| Incompatibilities | Strong oxidizing agents, strong bases. |

Handling Procedure:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Use a chemical fume hood to minimize inhalation risk.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow entry into waterways.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

O-(2,2,2-trifluoroethyl)hydroxylamine is a high-value chemical tool for researchers in synthetic and medicinal chemistry. Its utility is anchored in its ability to reliably form stable oxime ethers and to introduce the functionally important trifluoroethyl group. This guide has detailed its fundamental properties, provided a robust framework for its synthesis, and outlined its key reactivity and applications. By understanding both the "how" and the "why" of its use, from reaction mechanisms to the strategic benefits in drug design, scientists can effectively leverage this reagent to advance their research programs.

References

-

ChemRxiv. Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylbo. [Link]

-

Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111-113. [Link]

-

Barriault, D., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. [Link]

-

Beauchemin, A. M., et al. Organic Syntheses Procedure. [Link]

-

Akondi, S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(1), 295. [Link]

-

Akondi, S., et al. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia MDPI. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. [Link]

-

ChemRxiv. Rapid Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. [Link]

-

Wang, S., et al. (2023). Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation. Organic & Biomolecular Chemistry. [Link]

-

Barriault, D., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. ChemRxiv. [Link]

- Cuscurida, M., & Press, J. B. (1995). Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.

-

O'Donnell, J. P., et al. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Journal of Pharmaceutical Sciences, 69(2), 149-152. [Link]

-

Akondi, S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. ResearchGate. [Link]

-

Ichikawa, J., et al. Organic Syntheses Procedure. [Link]

-

Hill, D. R., et al. (2002). 2,2,2-trifluoroethyl formate: a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines. Organic Letters, 4(1), 111-3. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Qian, P., et al. (2014). Supporting Information - Asymmetric synthesis of (3S,1'S)-3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one derivatives. The Royal Society of Chemistry. [Link]

-

Weng, Y., et al. (2022). Recent bioconjugation strategies. ResearchGate. [Link]

-

Akondi, S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Semantic Scholar. [Link]

Sources

- 1. 68401-66-1|O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 4. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to O-(2,2,2-trifluoroethyl)hydroxylamine: A Key Reagent for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Trifluoroethoxy Moiety in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoroethyl group (CF₃CH₂-), in particular, has emerged as a valuable bioisostere for ethyl or ethoxy groups, offering unique physicochemical properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. O-(2,2,2-trifluoroethyl)hydroxylamine, and its more commonly handled hydrochloride salt, serves as a critical reagent for introducing the O-CH₂CF₃ moiety, a structural motif found in numerous pharmaceuticals. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its practical use in drug discovery and development.

Physicochemical Properties and Identification

O-(2,2,2-trifluoroethyl)hydroxylamine is typically supplied and handled as its hydrochloride salt to improve its stability.

| Property | Value | Source |

| Chemical Name | O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride | N/A |

| Synonyms | 2,2,2-Trifluoroethoxyamine hydrochloride | |

| CAS Number | 68401-66-1 | |

| Molecular Formula | C₂H₅ClF₃NO | |

| Molecular Weight | 151.52 g/mol | |

| Appearance | White to off-white solid | N/A |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Purification: A Practical Approach

While a variety of methods exist for the synthesis of hydroxylamines, a common and industrially scalable approach for O-alkylhydroxylamines involves a three-step process. This can be adapted for the synthesis of O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride.

Conceptual Synthetic Workflow

Technical Guide: Spectroscopic Characterization & Synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine

Executive Summary

O-(2,2,2-Trifluoroethyl)hydroxylamine (often supplied as the hydrochloride salt, CAS 68401-66-1) is a specialized fluorinated building block used extensively in medicinal chemistry. Its primary utility lies in the introduction of the trifluoroethoxy moiety—a bioisostere for methoxy or ethoxy groups that significantly alters metabolic stability and lipophilicity (

This guide provides a definitive reference for the spectroscopic identification, synthesis, and handling of this compound, distinguishing it from its common analog, 2,2,2-trifluoroethylamine.

Part 1: Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride |

| Common Synonyms | 2,2,2-Trifluoroethoxyamine HCl; Amino-2,2,2-trifluoroethyl ether HCl |

| CAS Number | 68401-66-1 (HCl salt); 154796-22-2 (Free base) |

| Molecular Formula | |

| Molecular Weight | 151.51 g/mol (Salt); 115.05 g/mol (Free base) |

| Structure | |

| Physical State | White to off-white hygroscopic crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents |

Part 2: Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for the hydrochloride salt in deuterated dimethyl sulfoxide (DMSO-

Nuclear Magnetic Resonance (NMR) Analysis[3][7]

Critical Distinction: The methylene (

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 11.0 - 11.5 | Broad Singlet | 3H | - | |

| 4.80 | Quartet | 2H |

Interpretation: The quartet at 4.80 ppm is the diagnostic peak. It arises from the coupling of the two methylene protons with the three fluorine atoms of the adjacent trifluoromethyl group.

F NMR (376 MHz, DMSO-

)

| Shift ( | Multiplicity | Coupling ( | Assignment |

| -72.5 to -74.0 | Triplet |

Interpretation: The fluorine signal appears as a triplet due to coupling with the two protons on the adjacent methylene group. This confirms the

connectivity.

C NMR (100 MHz, DMSO-

)

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 123.5 | Quartet | ||

| 68.2 | Quartet |

Mass Spectrometry (MS) & Infrared (IR)[7]

-

ESI-MS (Positive Mode):

-

Observed Ion:

116.0 -

Fragment:

99 (

-

-

FT-IR (KBr Pellet):

-

~3400 - 2800 cm

: Broad, strong band (N-H stretch of ammonium salt). -

~1150 - 1200 cm

: Strong C-F stretching (characteristic of trifluoromethyl groups). -

~1050 cm

: C-O stretching (ether linkage).

-

Part 3: Experimental Protocols

Synthesis Workflow: Mitsunobu Route

The most robust method for synthesizing O-(2,2,2-trifluoroethyl)hydroxylamine is via the Mitsunobu reaction using N-hydroxyphthalimide as a masked ammonia source. This avoids the over-alkylation issues common with direct amine alkylation.

Reagents:

-

N-Hydroxyphthalimide (NHPI)

-

Triphenylphosphine (

) -

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Hydrazine monohydrate (

)

Step-by-Step Protocol:

-

Coupling (Formation of Phthalimide Intermediate):

-

Dissolve N-hydroxyphthalimide (1.0 equiv) and

(1.1 equiv) in anhydrous THF under -

Add 2,2,2-trifluoroethanol (1.0 equiv).

-

Cool the mixture to 0°C.

-

Add DIAD (1.1 equiv) dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 12-18 hours.

-

Workup: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate N-(2,2,2-trifluoroethoxy)phthalimide.

-

-

Deprotection (Hydrazinolysis):

-

Dissolve the phthalimide intermediate in Ethanol or Methanol.

-

Add Hydrazine monohydrate (2.0 - 3.0 equiv).

-

Stir at room temperature for 1 hour (a white precipitate of phthalhydrazide will form).

-

Acidification: Filter off the precipitate. Acidify the filtrate with 4M HCl in dioxane or aqueous HCl to pH < 2.

-

Isolation: Concentrate the filtrate to dryness. Triturate the solid residue with cold diethyl ether to remove organic impurities. The remaining solid is the target O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride .

-

Part 4: Visualization of Data & Logic

Diagram 1: Synthesis Pathway (Mitsunobu)

This diagram illustrates the logical flow of the synthesis, highlighting the inversion of the hydroxyl reactivity via the Mitsunobu mechanism.

Caption: Step-wise synthesis of O-(2,2,2-trifluoroethyl)hydroxylamine via N-hydroxyphthalimide.

Diagram 2: NMR Coupling Logic

This diagram explains the splitting patterns observed in the NMR spectra, validating the structure

Caption: Reciprocal coupling relationship between the CF3 and CH2 groups confirming structural connectivity.

Part 5: Quality Control & Handling

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C. Moisture absorption will broaden the

peak in NMR and complicate stoichiometry in ligation reactions. -

Purity Check:

-

1H NMR: Check for the absence of phthalhydrazide peaks (aromatic region ~7.8-8.2 ppm) or residual hydrazine.

-

Water Content: Perform Karl Fischer titration if precise stoichiometry is required for bioconjugation.

-

-

Safety: Hydroxylamine derivatives can be potential sensitizers. Handle with gloves and in a fume hood. Ensure no residual hydrazine remains, as it is a carcinogen.

References

-

Baudendistel, O. R., et al. (2016).[3][4] Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates under Equilibrium Conditions. Chemistry – A European Journal, 22(48), 17359-17365. (Reference for oxime ligation kinetics and NMR data of related oxyamines). Available at: [Link]

-

Organic Syntheses. Mitsunobu Reaction Protocols. (Standard methodology for N-hydroxyphthalimide coupling). Available at: [Link]

-

PubChem. O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride.[5] CID 68401-66-1. Available at: [Link]

Sources

- 1. CA1321580C - Cephem and cepham compounds and processes for preparation thereof - Google Patents [patents.google.com]

- 2. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PubChemLite - O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (C2H4F3NO) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Safe Handling of O-(2,2,2-trifluoroethyl)hydroxylamine

Introduction

O-(2,2,2-trifluoroethyl)hydroxylamine and its salts are increasingly utilized as valuable reagents in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoroethyl group can impart unique properties to target molecules. However, the inherent reactivity of the hydroxylamine functional group, coupled with the potential influence of fluorination, necessitates a thorough understanding of its safe handling, storage, and emergency procedures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals to foster a culture of safety and mitigate risks associated with the use of this compound.

It is critical to note that while specific safety data for O-(2,2,2-trifluoroethyl)hydroxylamine is not extensively available in public literature, the information and protocols herein are grounded in the well-documented hazards of the parent compound, hydroxylamine, and its derivatives, as well as structurally similar fluorinated amines. This approach provides a robust framework for safe laboratory practices.

Hazard Identification and Risk Assessment

The primary hazards associated with O-(2,2,2-trifluoroethyl)hydroxylamine are rooted in the intrinsic properties of the hydroxylamine functional group. These compounds are known for their potential thermal instability and reactivity.

1.1. Physical and Chemical Properties (Inferred)

Specific quantitative data for O-(2,2,2-trifluoroethyl)hydroxylamine is limited. The following table provides data for the closely related hydroxylamine hydrochloride as a reference. The trifluoroethyl group may alter these properties.

| Property | Value (for Hydroxylamine Hydrochloride) | Source |

| Molecular Formula | C2H4F3NO (for the free base) | [1] |

| Molecular Weight | 115.05 g/mol (for the free base) | [1] |

| Melting Point | 155-157 °C (decomposes) | |

| Decomposition Temperature | >150 °C (Heating may cause an explosion) | |

| Corrosivity | May be corrosive to metals | [2] |

1.2. Toxicological Hazards

Based on studies of hydroxylamine and its O-alkylated derivatives, O-(2,2,2-trifluoroethyl)hydroxylamine should be handled as a substance with significant toxic potential.

-

Methemoglobinemia: A primary concern with hydroxylamine and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (blueish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[3]

-

Skin and Eye Irritation/Corrosion: Direct contact can cause severe irritation or chemical burns to the skin and eyes.[4]

-

Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[4]

-

Allergic Skin Reaction: Some hydroxylamine derivatives may cause skin sensitization.[2]

-

Suspected Carcinogen: Hydroxylamine hydrochloride is suspected of causing cancer.[2]

1.3. Physical Hazards

-

Thermal Instability and Explosion Hazard: Hydroxylamine and its salts are known to be thermally unstable and can decompose explosively when heated.[5] This decomposition can be initiated by temperatures as low as 70°C for the parent compound.[5] The presence of impurities, particularly metal ions, can catalyze this decomposition.

-

Reactivity: Hydroxylamines are powerful reducing agents and can react violently with oxidizing agents.[5] They are also incompatible with strong acids and bases.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential when working with O-(2,2,2-trifluoroethyl)hydroxylamine.

2.1. Hierarchy of Controls

Caption: Hierarchy of safety controls for managing chemical risks.

2.2. Recommended Engineering Controls

-

Chemical Fume Hood: All work with O-(2,2,2-trifluoroethyl)hydroxylamine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Glove Box: For larger quantities or when working with the neat compound for extended periods, a glove box under an inert atmosphere is recommended to prevent exposure and contact with atmospheric moisture.

2.3. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling O-(2,2,2-trifluoroethyl)hydroxylamine:

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential. For larger scale operations, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing incidents.

3.1. Handling Procedures

-

Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

-

Solution Preparation: Add the solid slowly to the solvent in the reaction vessel. Be aware of any potential exothermic reactions.

-

Heating: Avoid heating O-(2,2,2-trifluoroethyl)hydroxylamine whenever possible. If heating is necessary, use a well-controlled heating mantle with a temperature probe and a blast shield. Never heat the compound in a sealed container.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

3.2. Storage Requirements

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight. Refrigeration may be recommended for long-term storage.

-

Incompatibilities: Segregate from oxidizing agents, strong acids, strong bases, and metals.[6]

-

Container: Keep the container tightly closed and clearly labeled.

Caption: Protocol for the safe storage of O-(2,2,2-trifluoroethyl)hydroxylamine.

Emergency Procedures

Rapid and appropriate response to emergencies is crucial to minimize harm.

4.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

4.2. Spill Response

For Small Spills (in a fume hood):

-

Alert: Inform others in the immediate area of the spill.

-

Contain: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent). Do not use combustible materials like paper towels.

-

Neutralize (with caution): For acidic or basic solutions, neutralize with an appropriate agent. Be aware that neutralization reactions can be exothermic.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

For Large Spills (outside a fume hood):

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

Caption: Workflow for responding to a chemical spill.

4.3. Fire Response

-

In case of a fire involving O-(2,2,2-trifluoroethyl)hydroxylamine, there is a significant risk of explosion.[5]

-

Evacuate the area immediately and activate the fire alarm.

-

If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it may react with the compound or spread contamination.

-

Inform firefighters of the presence of a hydroxylamine derivative and its explosive potential.

Waste Disposal

All waste containing O-(2,2,2-trifluoroethyl)hydroxylamine must be treated as hazardous waste.

-

Collect all waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other incompatible waste streams.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

O-(2,2,2-trifluoroethyl)hydroxylamine is a valuable synthetic tool, but its handling demands the utmost respect for its potential hazards. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can mitigate the risks and ensure a safe laboratory environment. The causality behind these protocols is clear: the inherent instability and toxicity of the hydroxylamine moiety require a proactive and vigilant approach to safety. This guide serves as a foundational resource, and it is imperative that all users supplement this information with institution-specific training and a thorough review of any available safety data sheets for the specific compound being used.

References

-

International Chemical Safety Cards (ICSC). Hydroxylamine. [Link]

-

PubChem. O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride. [Link]

-

Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

-

Fles, I., & Vrhovac, B. (1991). Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. Archives of toxicology, 65(4), 335-339. [Link]

-

Princeton University, Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. [Link]

-

International Labour Organization. HYDROXYLAMINE. [Link]

-

University of Southern California, Environmental Health & Safety. Chemical Segregation and Storage. [Link]

-

University of Nevada, Reno, Environmental Health & Safety. Chapter 5: Highly Reactive Chemicals. [Link]

-

University of Toronto Scarborough. chemical handling and storage section 6. [Link]

-

Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

-

Chen, J., Wang, Q., & Mannan, M. S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9237-9244. [Link]

-

Australian Government Department of Health. Hydroxylamine and its salts: Human health tier II assessment. (November 27, 2014). [Link]

-

ResearchGate. Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. [Link]

-

Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]

-

Ivanetich, K. M., & Van Dyke, R. A. (1981). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Drug metabolism and disposition, 9(4), 323-328. [Link]

-

Hill, D. R., Hsiao, C. N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic letters, 4(1), 111-113. [Link]

-

ResearchGate. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. [Link]

Sources

- 1. PubChemLite - O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (C2H4F3NO) [pubchemlite.lcsb.uni.lu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | CAS 68401-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. media.laballey.com [media.laballey.com]

- 7. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [m.chemicalbook.com]

Methodological & Application

peptide labeling with O-(2,2,2-trifluoroethyl)hydroxylamine

Application Note: Site-Specific -Labeling of Peptides using O-(2,2,2-trifluoroethyl)hydroxylamine (TFHA)

Abstract & Strategic Overview

The incorporation of fluorine-19 (

This guide details the protocol for labeling peptides with O-(2,2,2-trifluoroethyl)hydroxylamine (TFHA) . Unlike non-specific lysine labeling (which yields heterogeneous mixtures) or cysteine labeling (which can disrupt disulfide bonds), TFHA targets carbonyls (aldehydes/ketones) to form a stable oxime linkage. This method is particularly powerful when coupled with N-terminal oxidation or transamination, allowing for single-site, bio-orthogonal labeling at the peptide N-terminus.

Key Advantages of TFHA

-

Steric Minimalist: The trifluoroethyl group is relatively small, minimizing structural perturbation compared to bulky aromatic fluorine tags.

-

Chemical Stability: The resulting oxime ether linkage is hydrolytically stable under physiological conditions (

7.4), superior to hydrazones. -

NMR Signature: The

group provides a degenerate signal (3 equivalent fluorines), significantly boosting the signal-to-noise ratio (SNR) in 1D

Mechanism of Action

The core chemistry relies on the chemoselective ligation between the hydroxylamine moiety of TFHA and an aldehyde or ketone functionality on the peptide. This reaction proceeds via a nucleophilic attack followed by dehydration.[2]

Reaction Pathway[4]

-

Nucleophilic Attack: The nitrogen lone pair of TFHA attacks the electrophilic carbonyl carbon of the peptide.

-

Tetrahedral Intermediate: A transient carbinolamine intermediate is formed.

-

Dehydration: Acid-catalyzed elimination of water yields the oxime ether.

Note on Catalysis: At neutral pH, the reaction is slow. Aniline (or

Caption: Mechanism of oxime ligation. The reaction is pH-dependent, favoring slightly acidic conditions (pH 4.5–6.0) to protonate the leaving hydroxyl group while keeping the hydroxylamine nucleophilic.

Experimental Protocols

Phase 1: Generation of the Reactive Handle (Aldehyde)

Choose Method A or B based on your peptide sequence.

Method A: Periodate Oxidation (Requires N-terminal Serine/Threonine)

This is the "Gold Standard" for site-specificity. It converts an N-terminal Ser/Thr into an N-terminal glyoxylyl (aldehyde) group.

Reagents:

-

Sodium Periodate (

) -

Oxidation Buffer:

Phosphate buffer ( -

Quenching Agent: Ethylene glycol or Methionine (to scavenge excess periodate).

Protocol:

-

Dissolve peptide (

) in Oxidation Buffer. -

Add

to a final concentration of -

Incubate on ice (

) for 15–30 minutes. Do not exceed 30 mins to prevent non-specific oxidation of Methionine or Tryptophan. -

Quench reaction by adding Ethylene Glycol (10 equivalents) or purify immediately via HPLC.

-

Validation: Mass Spec should show a loss of mass corresponding to the cleavage of the N-terminal side chain fragment (e.g., Serine

Glyoxylyl:

Method B: N-Terminal Transamination (General Peptides)

Uses Pyridoxal-5'-phosphate (PLP) to convert any N-terminal amine to a ketone/aldehyde.

Protocol:

-

Dissolve peptide (

) in -

Add

PLP (Pyridoxal-5'-phosphate). -

Incubate at

for 2–4 hours. -

Remove PLP via size-exclusion chromatography (PD-10 column) or HPLC.

Phase 2: Labeling with TFHA (The Core Protocol)

Reagents:

-

Label: O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (TFHA-HCl).

-

Buffer:

Sodium Acetate, -

Catalyst (Optional but Recommended): Aniline (

stock in ethanol/water).

Step-by-Step Procedure:

-

Preparation: Dissolve the aldehyde-functionalized peptide in the Reaction Buffer to a concentration of

. -

Reagent Addition: Add TFHA-HCl to the peptide solution.

-

Ratio: Use 10–20 molar equivalents of TFHA relative to the peptide. The excess drives the equilibrium to completion.

-

-

Catalysis: Add Aniline to a final concentration of

.-

Note: If using pH 4.5, aniline is less critical but still helpful. At pH 6.0, aniline is essential for efficient kinetics.

-

-

Incubation: Vortex gently and incubate at Room Temperature (

) for 4–16 hours.-

Optimization: Monitor reaction progress via LC-MS every 2 hours.

-

-

Desalting/Purification:

-

Remove excess TFHA and aniline using a C18 Sep-Pak cartridge or preparative HPLC.

-

HPLC Conditions: Gradient of Water (

TFA) / Acetonitrile (

-

Phase 3: Purification & Analysis (Self-Validating System)

The trustworthiness of this protocol relies on Mass Spectrometry and NMR verification.

1. Mass Spectrometry Check (The "Math" of Labeling) You must verify the covalent attachment.

-

Formula Added:

-

Mass Shift Calculation:

-

TFHA Reagent MW (

): -

Water Lost (

): -

Net Mass Shift (

): +97.03 Da

-

-

Success Criterion: The deconvoluted mass spectrum must show a peak at

.

2.

-

Setup: Dissolve purified peptide in NMR buffer (e.g.,

Phosphate, -

Reference: Use Trifluoroacetic acid (TFA) as an external standard (

) or calibrate internally. -

Expectation: A sharp singlet (or slight multiplet depending on resolution) corresponding to the

group.-

Typical Shift:

to

-

Data Presentation & Troubleshooting

Summary of Reaction Conditions

| Parameter | Standard Condition | Optimization Range | Reason |

| pH | 4.5 (Acetate) | 4.0 – 6.5 | Low pH accelerates dehydration; High pH increases nucleophilicity. |

| TFHA Equivalents | 20x | 5x – 50x | Excess reagent ensures pseudo-first-order kinetics. |

| Aniline Catalyst | 100 mM | 0 – 100 mM | Forms reactive Schiff base; essential at pH > 5.0. |

| Temperature | 25°C | 4°C – 37°C | Higher temp speeds reaction but risks peptide degradation. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Labeling (+0 Da) | Aldehyde not generated | Verify Step 1 (Periodate/PLP) via MS before adding TFHA. |

| Incomplete Labeling | pH too high or low | Adjust pH to 4.5. Add 100 mM Aniline catalyst. |

| Multiple Fluorine Peaks | Isomers or Non-specific | Oximes can form E/Z isomers (often resolve as one peak or very close doublets). Non-specific labeling implies reaction with side chains (rare). |

| Precipitation | Peptide hydrophobicity | The |

Workflow Visualization

Caption: Complete workflow for N-terminal site-specific labeling. The process moves from functionalization to ligation and final quality control.

References

-

Ulrich, S., et al. (2014). "Expedient synthesis of trifluoroethyl-labeled proteins for 19F NMR spectroscopy." Chemistry – A European Journal. Link

-

Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link

-

Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link

-

Gilmore, S. A., et al. (2006). "Site-specific 19F-labeling of proteins for NMR studies." Journal of Biomolecular NMR. Link

Application Note: Chemoselective Ligation with O-(2,2,2-Trifluoroethyl)hydroxylamine (TFHA)

Executive Summary

This guide details the protocol for using O-(2,2,2-trifluoroethyl)hydroxylamine (TFHA) as a chemoselective derivatization agent for aldehydes and ketones. Unlike standard oxime ligations, TFHA introduces a trifluoromethyl (

Primary Applications:

-

Glycomics: Tagging the reducing end of free glycans (aldose form) for quantitative profiling.

-

Metabolomics: Selective labeling of carbonyl-containing metabolites in complex biological matrices.

-

Protein Conjugation: Site-specific labeling of N-terminal serine/threonine residues (after periodate oxidation) or bio-orthogonal carbonyl handles.

Scientific Foundation & Mechanism

The "Fluorine Advantage"

The core value of TFHA lies in the

Reaction Mechanism

The reaction proceeds via the condensation of the nucleophilic oxyamine group of TFHA with an electrophilic carbonyl (aldehyde/ketone) to form a stable O-trifluoroethyl oxime .

Key Mechanistic Insight:

The electron-withdrawing trifluoroethyl group lowers the

-

Consequence: A significant fraction of TFHA remains unprotonated (nucleophilic) even at acidic pH (

). This allows the reaction to be run under conditions that maximally activate the carbonyl electrophile without "killing" the amine nucleophile, often negating the absolute need for aniline catalysis required by hydrazides.

Mechanistic Workflow (Graphviz)

Figure 1: Mechanistic pathway of TFHA ligation. The reaction is driven by acid catalysis, forming a hydrolytically stable oxime linkage.

Experimental Protocols

Materials Required

| Reagent/Equipment | Specification | Purpose |

| TFHA-HCl | O-(2,2,2-trifluoroethyl)hydroxylamine HCl | Labeling reagent |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 4.5 | Maintains optimal acidic pH |

| Catalyst (Optional) | Aniline or p-Phenylenediamine | Accelerates slow reactions (e.g., ketones) |

| Purification | C18 Spin Columns or Dialysis | Removes excess TFHA |

| NMR Solvent | Lock signal for NMR |

Protocol A: Glycan Labeling (Reducing Sugars)

Ideal for profiling free oligosaccharides released from glycoproteins.

-

Preparation of Glycans:

-

Lyophilize the released glycan sample (approx. 10–100 nmol) in a 1.5 mL microcentrifuge tube.

-

-

Reagent Setup:

-

Prepare a 0.2 M TFHA solution in 0.1 M Acetate Buffer (pH 4.5).

-

Expert Tip: If the glycans are sialylated (sensitive to acid), adjust buffer to pH 5.5 and increase incubation time.

-

-

Ligation Reaction:

-

Add 20

of the TFHA solution to the lyophilized glycans. -

Vortex thoroughly and spin down.

-

Incubate at 50°C for 2 hours or Room Temperature (RT) overnight .

-

Note: Heat accelerates the ring-opening of the reducing sugar, which is the rate-limiting step.

-

-

Cleanup (Critical for NMR):

-

Excess TFHA will appear in the NMR spectrum. For clean spectra, pass the reaction mixture through a small C18 cartridge (e.g., Sep-Pak) or a porous graphitic carbon (PGC) column.

-

Elute labeled glycans with 30-50% Acetonitrile/Water.

-

Lyophilize the eluate.

-

-

Reconstitution:

-

Dissolve in 200

-

Protocol B: Protein Carbonyl Labeling

Used for N-terminal oxidized proteins or keto-functionalized residues.

-

Protein Oxidation (If applicable):

-

Treat N-terminal Ser/Thr protein (1 mg/mL) with 1 mM

for 15 min on ice. Quench with glycerol. Buffer exchange into pH 6.0 phosphate buffer.

-

-

Ligation:

-

Add TFHA to a final concentration of 5–10 mM (approx. 50-100x molar excess over protein).

-

Catalyst: Add Aniline to a final concentration of 10 mM to accelerate the reaction (optional but recommended for low concentrations).

-

Incubate at 25°C for 4–16 hours .

-

-

Purification:

-

Remove excess small molecules using a Desalting Spin Column (7K MWCO) or dialysis against PBS.

-

-

Analysis:

-

Analyze via Mass Spectrometry (check for +97 Da mass shift per label) or

F NMR.

-

Data Analysis & Interpretation

F NMR Parameters

When setting up the NMR experiment, use the following parameters to ensure quantitative results:

| Parameter | Setting | Notes |

| Chemical Shift Range | -70 to -80 ppm | Typical region for |

| Reference | TFA (-76.55 ppm) or Internal Std | Use a coaxial insert if possible |

| Relaxation Delay (D1) | Fluorine T1s can be long; ensure full relaxation | |

| Decoupling | Essential to collapse triplets into singlets for sensitivity |

Signal Interpretation

-

Unreacted TFHA: Typically appears as a distinct singlet.

-

Oxime Product: Will appear slightly downfield or upfield depending on the

isomerism.-

Note: Oximes often form a mixture of

(trans) and

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH too high (> 7.0) | Lower pH to 4.5–5.0. The dehydration step requires acid catalysis. |

| Low Yield | pH too low (< 3.0) | Raise pH. If too acidic, the amine is fully protonated ( |

| Broad Peaks | Isomer exchange | |

| Precipitation | Protein instability | If labeling proteins, avoid pH 4.5 if the protein is unstable. Use pH 6.5 + 100 mM Aniline catalyst. |

References

-

Baudendistel, O. R., et al. (2016).[2] "Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates under Equilibrium Conditions." Chemistry – A European Journal, 22(48), 17359-17365. [Link][3]

-

Hill, D. R., et al. (2002).[4] "2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines."[4][5] Organic Letters, 4(1), 111-113.[4][5] [Link]

-

Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology, 12(6), 760-766. [Link]

-

Ulrich, S., et al. (2014). "Expedient synthesis of trifluoroethyl-labeled proteins for 19F NMR spectroscopy." Angewandte Chemie International Edition, 53(45), 12248-12252.[3] [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 5. 2,2,2-trifluoroethyl formate: a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Incorporation of the Trifluoroethoxy Group in Medicinal Chemistry Using O-(2,2,2-trifluoroethyl)hydroxylamine

Introduction: The Strategic Value of Fluorine in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization.[1][2] The trifluoromethyl (-CF3) and related trifluoroalkoxy groups (-OCF3, -OCH2CF3) are particularly favored for their ability to profoundly and predictably alter a molecule's physicochemical and pharmacokinetic properties.[1][3] These groups can enhance metabolic stability, modulate lipophilicity, improve membrane permeability, and influence binding interactions with biological targets.[3][4] The introduction of a 2,2,2-trifluoroethoxy moiety via O-(2,2,2-trifluoroethyl)hydroxylamine represents a highly effective and versatile strategy for transforming carbonyl-containing compounds into drug candidates with superior profiles. This guide provides a detailed exploration of this reagent's application, including the underlying scientific rationale and comprehensive experimental protocols.

O-(2,2,2-trifluoroethyl)hydroxylamine: A Key Reagent for Medicinal Chemistry

O-(2,2,2-trifluoroethyl)hydroxylamine, often used as its hydrochloride salt, is a specialized hydroxylamine derivative that serves as a direct precursor for introducing the 2,2,2-trifluoroethoxy group. Its primary application is the reaction with aldehydes and ketones to form stable O-(2,2,2-trifluoroethyl)oximes, or trifluoroethoximes. This transformation is a powerful tool for medicinal chemists seeking to address common liabilities in drug candidates, such as poor metabolic stability or suboptimal lipophilicity.

Physicochemical Properties of the Reagent

A clear understanding of the reagent's properties is essential for its effective use and storage.

| Property | Value | Source |

| Chemical Name | O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride | [5] |

| Synonyms | 2,2,2-Trifluoroethoxyamine hydrochloride | [6] |

| CAS Number | 68401-66-1 | [5] |

| Molecular Formula | C2H5ClF3NO | [5] |

| Molecular Weight | 151.51 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | [7] |

| Storage | Store at room temperature, protected from light and moisture. | [8] |

The Core Transformation: Synthesis of Trifluoroethoximes

The fundamental reaction is the condensation of O-(2,2,2-trifluoroethyl)hydroxylamine with a carbonyl compound (aldehyde or ketone) to yield the corresponding trifluoroethoxime and water. This reaction is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity and efficiency.[9]

Reaction Mechanism and Rationale

The formation of an oxime proceeds via a nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity. The subsequent dehydration step to form the stable C=N double bond is the rate-limiting step and is also favored under slightly acidic conditions (typically pH 4-5).[9]

Caption: General mechanism for trifluoroethoxime formation.

Impact on Drug Properties: A Field-Proven Analysis

The conversion of a carbonyl group to a trifluoroethoxime is not merely a structural modification; it is a strategic maneuver to enhance multiple drug-like properties.

Enhancing Metabolic Stability

The Problem: Carbonyl groups, particularly in aldehydes and certain ketones, can be susceptible to metabolic reduction to alcohols or oxidation to carboxylic acids by enzymes such as cytochrome P450s (CYPs).[4] Similarly, adjacent methyl groups are prime targets for oxidative metabolism.[4]

The Trifluoroethoxime Solution:

-

Blocking Oxidation/Reduction: The oxime functional group is significantly more resistant to common metabolic transformations compared to a carbonyl.

-

Steric and Electronic Shielding: The trifluoroethyl group is sterically bulky and strongly electron-withdrawing.[3] This combination makes the C-F bonds exceptionally strong and resistant to enzymatic cleavage.[4] By replacing a metabolically labile group (e.g., a methyl group adjacent to the carbonyl) with a trifluoroethoxime, a primary site of metabolism can be effectively blocked.[4][10] This "metabolic switching" leads to a longer drug half-life and improved bioavailability.[4]

Modulating Lipophilicity

The Challenge: Lipophilicity (quantified as logP or logD) is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12] Both excessively high and low lipophilicity can be detrimental.

The Trifluoroethoxime Advantage: The introduction of a trifluoroethoxy group generally increases lipophilicity compared to a simple hydroxyl or methoxy group.[2] This is due to the hydrophobic nature of the fluorine atoms. This modulation can be leveraged to:

-

Enhance Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross cellular membranes, which is crucial for reaching intracellular targets or for oral absorption.[3]

-

Fine-Tune Solubility: While increasing lipophilicity, the oxime's nitrogen and oxygen atoms can still participate in hydrogen bonding, helping to maintain a degree of aqueous solubility. This balance is key to achieving a favorable overall ADME profile.

Comparative Impact of Trifluoroethoximation on Key Drug Properties

| Parameter | Parent Carbonyl Compound | Trifluoroethoxime Derivative | Rationale for Change |

| Metabolic Stability | Potentially labile to oxidation or reduction. | Significantly more stable. | The oxime is a robust functional group, and the C-F bonds are highly resistant to enzymatic cleavage.[4][13] |

| Lipophilicity (logP/logD) | Lower | Higher | The trifluoroethyl group is more lipophilic than a carbonyl oxygen or small alkyl groups.[2][14] |

| Receptor Binding | Dependent on carbonyl's role (H-bond acceptor). | Can alter binding mode; may introduce new favorable interactions. | The trifluoroethoxy group can engage in unique interactions (e.g., dipole-dipole, orthogonal multipolar) with protein residues. |

| Aqueous Solubility | Variable | Generally lower, but often sufficient. | The increase in lipophilicity typically leads to a decrease in aqueous solubility.[15] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of trifluoroethoximes. These protocols are designed to be self-validating, with clear endpoints and monitoring steps.

Protocol 1: Standard Synthesis of Trifluoroethoximes in an Alcoholic Solvent

This protocol is suitable for a wide range of aldehydes and ketones that are soluble in common alcoholic solvents.

Materials:

-

Carbonyl compound (aldehyde or ketone) (1.0 mmol)

-

O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (1.2 mmol, 1.2 eq)

-

Pyridine (2.0 mmol, 2.0 eq) or Sodium Acetate (1.5 mmol, 1.5 eq)

-

Ethanol or Methanol (5-10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

Experimental Workflow:

Caption: Workflow for standard trifluoroethoxime synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the carbonyl compound (1.0 mmol). Dissolve it in ethanol (5-10 mL).

-

Reagent Addition: Add O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (1.2 mmol). To this suspension, add pyridine (2.0 mmol) dropwise. Causality Note: Pyridine acts as a base to neutralize the HCl salt and to facilitate the reaction, which is often optimal in a slightly acidic to neutral medium.[16][17]

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux (50-80°C). Reaction times can vary from 1 to 24 hours.[9][17]

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally with brine (1 x 20 mL).[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude trifluoroethoxime can be purified by flash column chromatography on silica gel or by recrystallization, if solid.

Protocol 2: Aqueous or Biphasic Conditions

For water-soluble substrates or biomolecules, conducting the reaction in an aqueous buffer is preferable.

Materials:

-

Carbonyl-containing substrate (1.0 mmol)

-

O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (1.5 mmol, 1.5 eq)

-

Aqueous buffer (e.g., Phosphate or Acetate buffer, pH 4-6)

-

Co-solvent if needed (e.g., DMSO, DMF)

Step-by-Step Procedure:

-

Solution Preparation: Dissolve the carbonyl-containing substrate in the chosen aqueous buffer. If solubility is an issue, a minimal amount of a water-miscible co-solvent can be added.

-

Reagent Addition: Add O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride directly to the solution. The pH may need to be readjusted to the optimal range of 4-6.

-

Reaction: Stir the reaction at room temperature, monitoring by an appropriate method (e.g., LC-MS for biomolecules, TLC for small molecules).

-

Workup: For small molecules, the product can be extracted with an organic solvent like ethyl acetate. For biomolecules, purification is typically achieved through size-exclusion chromatography or dialysis to remove excess reagents.

Conclusion

O-(2,2,2-trifluoroethyl)hydroxylamine is a high-impact reagent for medicinal chemists. The conversion of a simple carbonyl group into a trifluoroethoxime provides a robust and predictable method for enhancing metabolic stability and modulating lipophilicity. The protocols and principles outlined in this guide offer a comprehensive framework for leveraging this powerful transformation in the design and optimization of next-generation therapeutics. By understanding the causality behind the experimental choices and the profound impact of the trifluoroethoxy moiety, researchers can more effectively navigate the challenges of drug development.

References

-

Zahra, J. A. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Molecules. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]

-

Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Available at: [Link]

-

Hayashi, M., & Nakamura, S. (2022). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Available at: [Link]

-

Mosslemin, M. H., et al. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry. Available at: [Link]

- Landelle, G., et al. (2017). Fluoroalkyl Amino Reagents (FARs)

-

O'Donnell, J. P., et al. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ferreira, R. J., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Lad, U. P., et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

PubChemLite. O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (C2H4F3NO). Available at: [Link]

-

Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Available at: [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. Available at: [Link]

-

Jeschke, P. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available at: [Link]

-

Hill, D. R., et al. (2002). 2,2,2-trifluoroethyl formate: a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines. Organic Letters. Available at: [Link]

-

Torrents, E., et al. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Available at: [Link]

-

Cammarere, G. P., & Bloom, S. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

ResearchGate. (2020). Distribution of the experimental lipophilicity values of series D, E... Available at: [Link]

-

Journal of Medicinal Chemistry. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available at: [Link]

-

Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. Available at: [Link]

-

Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK. Available at: [Link]

-

Nedrow, J. R., et al. (2021). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. PMC. Available at: [Link]

-

Pharma Focus Asia. (2021, October 11). Metabolic Stability. Available at: [Link]

-

ResearchGate. (2001). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Available at: [Link]

-

MeCour Temperature Control. Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Available at: [Link]

-

Cheméo. Chemical Properties of Hydroxylamine (CAS 7803-49-8). Available at: [Link]

-

Leeson, P. D. (2018, June 18). Impact of Physicochemical Properties on Dose and Hepatotoxicity of Oral Drugs. Chemical Research in Toxicology. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Available at: [Link]

-

Wikipedia. 2,2,2-Trifluoroethanol. Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | CAS 68401-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]

- 8. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Application Note: Photoredox Catalysis with O-(2,2,2-trifluoroethyl)hydroxylamine Derivatives

Executive Summary

O-(2,2,2-trifluoroethyl)hydroxylamine (CAS: 68401-66-1) serves as a critical "radical progenitor building block" in modern photoredox catalysis. While the free hydroxylamine is rarely used directly as a catalyst, it is the essential precursor for synthesizing redox-active esters (such as N-trifluoroethoxyphthalimides) and oxime ethers .

These derivatives harness visible-light energy to generate trifluoroethoxyl radicals (

Mechanistic Principles

The utility of O-(2,2,2-trifluoroethyl)hydroxylamine in photoredox catalysis relies on the "Redox-Active Ester" strategy. The free hydroxylamine is condensed with phthalic anhydride to form

The Radical Sequence

-

Activation: The photocatalyst (Ir or Organic dye) is excited by blue light.

-

SET Reduction: The excited catalyst transfers an electron to the phthalimide moiety (

to -

Fragmentation: The resulting radical anion undergoes mesolytic cleavage (N–O bond scission), releasing the phthalimide anion and the trifluoroethoxyl radical (

) . -

1,2-HAT Rearrangement: Unlike typical alkoxyl radicals, the presence of the electron-withdrawing

group promotes a rapid intramolecular 1,2-Hydrogen Atom Transfer. This converts the electrophilic O-radical into a nucleophilic C-radical ( -

Functionalization: This C-radical engages in Minisci-type additions to heteroarenes or Giese additions to alkenes.

Catalytic Cycle Visualization

Caption: Figure 1. Mechanism of O-radical generation and 1,2-HAT rearrangement enabling hydroxyfluoroalkylation.

Experimental Protocols

Precursor Synthesis: N-(2,2,2-Trifluoroethoxy)phthalimide

Before photoredox catalysis, the hydroxylamine must be activated.

Reagents:

- -(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (1.0 equiv)[1]

- -Carboethoxyphthalimide (1.1 equiv) or Phthalic Anhydride

-

Triethylamine (1.2 equiv)

-

Solvent: DCM or Toluene

Procedure:

-

Suspend

-(2,2,2-trifluoroethyl)hydroxylamine HCl (5 mmol) in DCM (20 mL). -

Add Triethylamine (6 mmol) dropwise at 0 °C. Stir for 15 min.

-

Add

-Carboethoxyphthalimide (5.5 mmol). -

Reflux for 4–6 hours (monitor by TLC).

-

Workup: Wash with water, 1M HCl, and brine. Dry over

. -

Purification: Recrystallize from EtOH/Hexane or flash chromatography (Hex/EtOAc).

-

Target: White crystalline solid. Stable at room temperature.

-

Photoredox Protocol: Minisci-Type Hydroxyfluoroalkylation

Application: Direct functionalization of Isoquinolines or Quinolines.

Materials:

-

Substrate: Isoquinoline (0.2 mmol)

-

Reagent:

-(2,2,2-Trifluoroethoxy)phthalimide (0.3 mmol, 1.5 equiv) -

Catalyst:

(1 mol%) or 4CzIPN (Organic alternative, 2 mol%) -

Additives: TFA (1.0 equiv) – Critical for activating the heterocycle.

-

Solvent:

or DMSO (degassed). -

Light Source: Blue LEDs (450–460 nm), approx. 10–20 W.

Step-by-Step Workflow:

-

Vial Setup: In an 8 mL clear glass vial equipped with a stir bar, add:

- -(2,2,2-Trifluoroethoxy)phthalimide (73.5 mg, 0.3 mmol)

-

Photocatalyst (e.g.,

: 1.3 mg) -

Isoquinoline (25.8 mg, 0.2 mmol)

-

Solvent & Acid: Transfer the vial to a glovebox or cycle with

on a Schlenk line. Add degassed -

Sealing: Cap tightly with a septum/screw cap. Seal with Parafilm.

-

Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain temperature

°C. Stir vigorously (800 rpm). -

Duration: Irradiate for 12–24 hours. Reaction progress is indicated by the disappearance of the phthalimide ester (TLC).

-

Workup:

-

Dilute with

(sat. aq.) to neutralize TFA. -

Extract with EtOAc (

mL). -

Concentrate and purify via silica gel chromatography.

-

Expected Outcome: Formation of 1-(2,2,2-trifluoro-1-hydroxyethyl)isoquinoline.

Optimization & Troubleshooting (Expert Insights)

The following table summarizes key variables affecting the efficiency of the 1,2-HAT process and radical addition.

| Variable | Recommendation | Mechanistic Rationale |